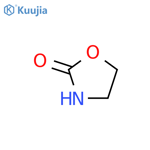

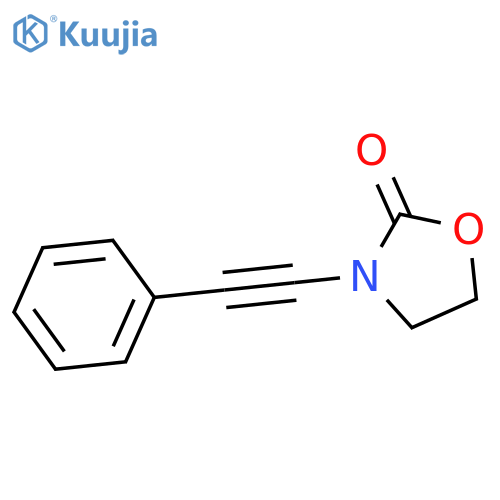

Cas no 888329-88-2 (2-Oxazolidinone, 3-(2-phenylethynyl)-)

2-Oxazolidinone, 3-(2-phenylethynyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Oxazolidinone, 3-(2-phenylethynyl)-

- 2-Oxazolidinone, 3-(phenylethynyl)- (9CI)

- 3-(2-Phenylethynyl)-2-oxazolidinone (ACI)

- 3-(2-Phenylethynyl)oxazolidin-2-one

- 3-(Phenylethynyl)-2-oxazolidinone

- 888329-88-2

- 3-(2-phenylethynyl)-1,3-oxazolidin-2-one

- starbld0035952

- SCHEMBL22616851

- BS-46979

- F72875

- 3-(2-phenylethynyl)-2-oxazolidinone

- 3-(Phenylethynyl)oxazolidin-2-one

-

- インチ: 1S/C11H9NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,8-9H2

- InChIKey: GBUSLWYYBBBMGC-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C#CC2C=CC=CC=2)CCO1

計算された属性

- せいみつぶんしりょう: 187.063328530g/mol

- どういたいしつりょう: 187.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-Oxazolidinone, 3-(2-phenylethynyl)- セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- ちょぞうじょうけん:2-8°C

2-Oxazolidinone, 3-(2-phenylethynyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1264277-250mg |

3-(Phenylethynyl)oxazolidin-2-one |

888329-88-2 | 98% | 250mg |

$150 | 2024-06-05 | |

| Ambeed | A1414173-250mg |

3-(Phenylethynyl)oxazolidin-2-one |

888329-88-2 | 98% | 250mg |

$117.0 | 2025-02-22 | |

| Ambeed | A1414173-1g |

3-(Phenylethynyl)oxazolidin-2-one |

888329-88-2 | 98% | 1g |

$287.0 | 2025-02-22 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 805580-500MG |

3-(2-phenylethynyl)-2-oxazolidinone |

888329-88-2 | 500MG |

¥3490.94 | 2022-02-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769150-1g |

3-(Phenylethynyl)oxazolidin-2-one |

888329-88-2 | 98% | 1g |

¥1636.00 | 2024-04-26 | |

| Aaron | AR01FLRO-1g |

3-(Phenylethynyl)oxazolidin-2-one |

888329-88-2 | 98% | 1g |

$286.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1264277-1g |

3-(Phenylethynyl)oxazolidin-2-one |

888329-88-2 | 98% | 1g |

$285 | 2025-02-21 | |

| Ambeed | A1414173-100mg |

3-(Phenylethynyl)oxazolidin-2-one |

888329-88-2 | 98% | 100mg |

$76.0 | 2025-02-22 | |

| 1PlusChem | 1P01FLJC-100mg |

3-(Phenylethynyl)oxazolidin-2-one |

888329-88-2 | 98% | 100mg |

$61.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC226-100mg |

2-Oxazolidinone, 3-(2-phenylethynyl)- |

888329-88-2 | 95% | 100mg |

¥310.0 | 2024-04-16 |

2-Oxazolidinone, 3-(2-phenylethynyl)- 合成方法

ごうせいかいろ 1

1.2 Solvents: Toluene ; 4 h, 70 °C; 8 h, 70 °C

ごうせいかいろ 2

ごうせいかいろ 3

1.2 Reagents: Oxygen Solvents: Toluene ; 4 h, 1 atm, 70 °C; 4 h, 1 atm, 70 °C; 1 atm, 70 °C → rt

2-Oxazolidinone, 3-(2-phenylethynyl)- Raw materials

2-Oxazolidinone, 3-(2-phenylethynyl)- Preparation Products

2-Oxazolidinone, 3-(2-phenylethynyl)- 関連文献

-

Yuanfa Yang,Lina Wang,Jieni Zhang,Yali Jin,Gangguo Zhu Chem. Commun. 2014 50 2347

2-Oxazolidinone, 3-(2-phenylethynyl)-に関する追加情報

2-Oxazolidinone, 3-(2-phenylethynyl)- (CAS No. 888329-88-2): A Comprehensive Overview in Modern Chemical Biology and Medicine

The compound 2-Oxazolidinone, 3-(2-phenylethynyl)-, identified by the CAS number 888329-88-2, represents a fascinating class of heterocyclic molecules that have garnered significant attention in the realm of chemical biology and pharmaceutical research. This oxazolidinone derivative, characterized by its unique structural framework featuring a phenylethynyl substituent, exhibits a broad spectrum of potential biological activities that make it a subject of intense study. The oxazolidinone core is a well-known scaffold in medicinal chemistry, renowned for its ability to form stable complexes with biological targets, while the alkyne functionality introduces additional reactivity and modularity, enabling diverse chemical transformations.

In recent years, the exploration of 2-Oxazolidinone, 3-(2-phenylethynyl)- has been deeply intertwined with advancements in drug discovery and molecular recognition. The oxazolidinone ring system is particularly valued for its chelating properties, which can be leveraged to develop novel therapeutic agents targeting enzymes and receptors. The presence of the phenylethynyl group further enhances its pharmacological profile by contributing to hydrophobic interactions and influencing metabolic stability. This combination of structural features has positioned CAS No. 888329-88-2 as a promising candidate for further investigation in various therapeutic areas.

One of the most compelling aspects of 2-Oxazolidinone, 3-(2-phenylethynyl)- is its potential as a building block for more complex drug candidates. The alkyne moiety can undergo a variety of chemical reactions, including cycloadditions, hydrofunctionalizations, and polymerizations, which are instrumental in generating novel molecular architectures. These transformations have been exploited to synthesize derivatives with enhanced binding affinity or improved pharmacokinetic properties. For instance, recent studies have demonstrated the utility of this compound in designing inhibitors of bacterial proteases, where the oxazolidinone scaffold interacts with the active site while the phenylethynyl group provides additional binding interactions.

The biological activity of CAS No. 888329-88-2 has been extensively studied in vitro and in vivo. Preliminary investigations have revealed that this compound exhibits notable inhibitory effects on certain microbial pathogens, making it a potential candidate for developing new antimicrobial agents. The oxazolidinone core is known to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, while the phenylethynyl substituent may enhance membrane permeability or modulate host-pathogen interactions. These findings are particularly relevant in the context of rising antibiotic resistance, where innovative therapeutic strategies are urgently needed.

Moreover, the structural versatility of 2-Oxazolidinone, 3-(2-phenylethynyl)- has opened up avenues for its application in other areas beyond antimicrobial therapy. Researchers have explored its potential as a precursor for imaging agents and contrast materials used in diagnostic applications. The ability to functionalize the alkyne group allows for the attachment of imaging probes such as fluorophores or radiolabels, enabling high-resolution visualization of biological processes at the molecular level. This capability holds promise for applications in both preclinical research and clinical diagnostics.

The synthesis of CAS No. 888329-88-2 has also been optimized to ensure scalability and reproducibility for industrial applications. Modern synthetic methodologies leverage transition metal-catalyzed reactions to streamline the construction of the oxazolidinone core and introduce the phenylethynyl substituent efficiently. These advances have not only facilitated access to this compound but also provided insights into synthetic strategies that can be applied to other heterocyclic scaffolds with similar functionalities. Such methodologies are crucial for accelerating drug discovery pipelines and bringing new therapeutics to market more rapidly.

From a computational chemistry perspective, 2-Oxazolidinone, 3-(2-phenylethynyl)- has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into how the compound binds to its intended receptors or enzymes, guiding medicinal chemists in designing next-generation analogs with improved efficacy and selectivity. The integration of experimental data with computational predictions has become an indispensable tool in modern drug design, ensuring that compounds like CAS No. 888329-88-2 are optimized for their intended therapeutic use.

The environmental impact and sustainability considerations are also critical when evaluating compounds such as 2-Oxazolidinone, 3-(2-phenylethynyl)-. Efforts have been made to develop synthetic routes that minimize waste generation and reduce reliance on hazardous reagents without compromising yield or purity. Green chemistry principles have been increasingly adopted in the synthesis of this compound, emphasizing atom economy and energy efficiency. Such approaches align with broader goals aimed at reducing the ecological footprint of pharmaceutical manufacturing processes.

In conclusion,CAS No. 888329-88-2 represents a structurally intriguing molecule with significant potential in chemical biology and medicine. Its unique combination of an oxazolidinone core and a phenylethynyl substituent makes it a versatile scaffold for developing novel therapeutics across multiple disease areas. Ongoing research continues to uncover new applications for this compound, from antimicrobial agents to diagnostic imaging probes, further solidifying its importance in modern scientific endeavors.

888329-88-2 (2-Oxazolidinone, 3-(2-phenylethynyl)-) 関連製品

- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)

- 1163249-89-5(1-Bromo-3-fluoro-5-(pentyloxy)benzene)

- 233586-52-2(2-methyl-5-(pyrrolidin-1-yl)pentan-2-ol)

- 1803674-13-6(2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine)

- 203626-37-3(5-Chloro-8-methylquinolin-4-ol)

- 1021056-39-2(2-bromo-N-(2,2,2-trifluoroethyl)aniline)

- 1182441-22-0({4-(2-Methoxyphenyl)phenylmethyl}(propan-2-yl)amine)

- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)

- 2137646-47-8(3,5-dimethyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazol-4-amine)

- 2648929-33-1((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)